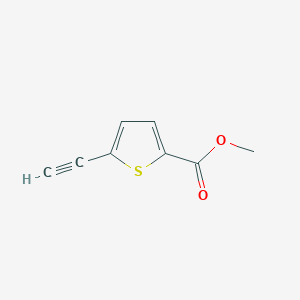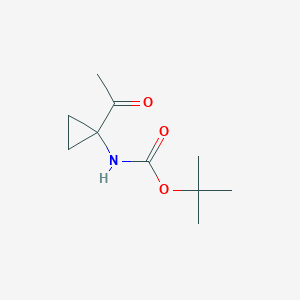
Methyl 5-ethynylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethynylthiophene-2-carboxylate is a chemical compound that is widely used in scientific research. It is a thiophene derivative that has been synthesized using various methods. This compound has various applications in scientific research, including its use as a building block for the synthesis of various organic compounds, as well as its use in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 5-ethynylthiophene-2-carboxylate is not fully understood. However, it is believed that it acts by inhibiting the activity of certain enzymes, such as DNA polymerase and topoisomerase. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 5-ethynylthiophene-2-carboxylate has various biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and topoisomerase, which are enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-ethynylthiophene-2-carboxylate has several advantages and limitations for lab experiments. One of its advantages is that it is relatively easy to synthesize using various methods. It is also a versatile building block that can be used to synthesize a wide range of organic compounds. However, one of its limitations is that it can be difficult to handle due to its high reactivity and sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-ethynylthiophene-2-carboxylate. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential as an anticancer agent and its effect on other diseases. Further research is also needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
Methyl 5-ethynylthiophene-2-carboxylate can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the coupling of an aryl or vinyl halide with an acetylene in the presence of a palladium catalyst. Another method is the Suzuki coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. Methyl 5-ethynylthiophene-2-carboxylate can also be synthesized using other methods, such as the Heck reaction and the Stille coupling reaction.
Wissenschaftliche Forschungsanwendungen
Methyl 5-ethynylthiophene-2-carboxylate has various applications in scientific research. It is widely used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural products. It is also used in the study of biochemical and physiological effects, such as its effect on the activity of enzymes and its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
methyl 5-ethynylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S/c1-3-6-4-5-7(11-6)8(9)10-2/h1,4-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVEBBIBRCCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/no-structure.png)


![Methyl 3-{[1-(prop-2-yn-1-yl)piperidin-2-yl]formamido}propanoate](/img/structure/B2908046.png)

![(4-Ethoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2908050.png)
![ethyl 2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2908051.png)
![4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2908054.png)

![3-(2-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2908058.png)
![Methyl 5-[(3,5-dimethyl-1h-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2908060.png)


![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2908063.png)